molecular formula C24H29ClO8 B3166923 D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]- CAS No. 915095-96-4

D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-

Cat. No. B3166923
CAS RN: 915095-96-4
M. Wt: 480.9 g/mol
InChI Key: YIVKIDWTTVMRBY-UKNHAKASSA-N
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Description

“D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-” is a chemical compound with the molecular formula C22H27ClO7 . It is also known as Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 2,3,4,6-tetraacetate .


Molecular Structure Analysis

The molecular structure of this compound involves a glucopyranoside ring attached to a phenyl group through a methyl bridge . The phenyl group is substituted with a chloro group and an ethoxyphenylmethyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 438.9 . It has a density of 1.39±0.1 g/cm3 at 20 ºC 760 Torr . The melting point is >80°C (dec.), and the predicted boiling point is 609.6±55.0 °C .

Scientific Research Applications

  • Phytochemistry and Biological Activity : A study summarized the phytochemical and biological activities of Cissus incisa leaves, identifying a variety of metabolites, including glucopyranoside derivatives. These compounds demonstrated antimicrobial activity against drug-resistant bacteria and various cancer cell lines, suggesting a potential role in developing new treatments for infections and cancer (Nocedo-Mena, Galván-Rodrigo, Wright, & Caboni, 2021).

  • Active Transport of Phenylglucosides : Research on the active transport of certain phenyl-β-d-glucopyranosides in the chicken small intestine demonstrated the specificity of this transport mechanism, which could have implications for understanding nutrient absorption and designing drugs that utilize these pathways for more effective delivery (Alvarado & Monreal, 1967).

  • Pharmacological Investigations on Mangiferin : Mangiferin, a C-glucopyranoside, has shown a wide range of pharmacological activities including anti-inflammatory, analgesic, antipyretic, and antitumor effects. This review suggests the therapeutic potential of mangiferin and possibly related glucopyranoside derivatives in various diseases and conditions (Singh, Sharma, Kumar, Kumar, & Sinha, 2009).

  • Anti-Glutamatergic Drugs and Parkinson's Disease : A review on the use of anti-glutamatergic drugs to relieve Parkinson’s disease symptoms and decrease induced dyskinesias highlights the role of glutamate receptor antagonists. While not directly related to glucopyranosides, this research contextually supports the exploration of various biochemical pathways for therapeutic interventions, into which glucopyranoside derivatives could potentially fit (Morin & Di Paolo, 2014).

properties

IUPAC Name

(3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3/t18-,20+,21+,22-,23+,24?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVKIDWTTVMRBY-UKNHAKASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301114946
Record name Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915095-96-4
Record name Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucopyranoside
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4S,5S,6R)-2-(4-CHLORO-3-(4-(((S)-TETRAHYDROFURAN-3-YL)OXY)BENZYL)PHENYL)-6-(HYDROXYMETHYL)-2-METHOXYTETRAHYDRO-2H-PYRAN-3,4,5-TRIOL
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